molecular formula C12H17NO2S B1610548 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine CAS No. 62596-65-0

1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine

Cat. No. B1610548
CAS RN: 62596-65-0
M. Wt: 239.34 g/mol
InChI Key: KEQXAGSLQICYGJ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine is a chemical compound used in scientific research for its unique properties. This compound is also known as mesylate and is used in the synthesis of various organic compounds.

Scientific Research Applications

Substitution-Controlled Formation of Compounds

Xing et al. (2018) discussed the use of 4-methylbenzenesulfonyl group (Ts) in the N-substituent controlled tandem annulation of 1-sulfonylaziridines with 1,3-dicarbonyl compounds. This process leads to the formation of hexahydrobenz[e]isoindole compounds, demonstrating the utility of this chemical in creating complex molecular structures (Xing et al., 2018).

Synthesis of Cyclic Sulfonamides

Dauban and Dodd (2000) highlighted a method where olefinic primary sulfonamides are treated with certain compounds to yield aziridines, which can be opened by various nucleophiles to produce cyclic sulfonamides. This indicates the role of aziridines in the synthesis of sulfonamide-based compounds (Dauban & Dodd, 2000).

Aziridine Ring-Opening Reactions

Fleming, Frackenpohl, and Ila (1998) investigated the reaction of toluene-p-sulfonamides with phenyldimethylsilyllithium. They found that aziridine toluene-p-sulfonamides are opened by attack on carbon, demonstrating the susceptibility of aziridines to ring-opening reactions (Fleming, Frackenpohl, & Ila, 1998).

Asymmetric Synthesis Applications

Han et al. (2008) explored the nucleophilic substitution reactions of sulfonyloxymethylaziridines, which has implications in the asymmetric synthesis of various chemical compounds, such as the antiarrhythmic agent mexiletine (Han et al., 2008).

Application in Polymer Synthesis

Wang et al. (2019) demonstrated the use of 2-azaallyl anions in the ring-opening polymerization of N-sulfonyl aziridines. This process is significant for the synthesis of primary amine-ended telechelic polyaziridines and block copolymers, showing the chemical's application in polymer science (Wang et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXAGSLQICYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545073
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine

CAS RN

62596-65-0
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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